
MK-6884
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-6884 is a compound that acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptorThe compound can be radiolabeled with carbon-11, making it useful as a positron emission tomography imaging agent .
Preparation Methods
The synthesis of MK-6884 involves several steps, starting with the preparation of a central pyridine-related structureThe compound can be conveniently radiolabeled with carbon-11 for imaging purposes .
Chemical Reactions Analysis
MK-6884 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions are common, where different substituents are introduced to enhance the binding affinity and selectivity. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
MK-6884 has several scientific research applications:
Chemistry: It is used as a model compound to study the binding affinity and selectivity of positive allosteric modulators for the M4 muscarinic acetylcholine receptor.
Biology: The compound is used to investigate the role of M4 muscarinic acetylcholine receptors in various biological processes.
Medicine: this compound is studied for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer’s disease. It is used as a positron emission tomography imaging agent to study receptor occupancy and distribution in the brain.
Industry: The compound is used in the development of new imaging agents and therapeutic drugs targeting the M4 muscarinic acetylcholine receptor .
Mechanism of Action
MK-6884 exerts its effects by binding to an allosteric site on the M4 muscarinic acetylcholine receptor. This binding enhances the receptor’s response to its natural ligand, acetylcholine. The compound’s high affinity for the M4 receptor makes it a valuable tool for studying the receptor’s role in neurodegenerative diseases. The molecular targets and pathways involved include the modulation of acetylcholine signaling and the regulation of various downstream effects associated with the M4 receptor .
Comparison with Similar Compounds
MK-6884 is unique in its high affinity and selectivity for the M4 muscarinic acetylcholine receptor. Similar compounds include other positive allosteric modulators of the M4 receptor, such as:
Compound 1: A related compound with a different tail group that affects its binding affinity.
Compound 2: A compound with a cyclopentyl group that improves binding affinity compared to this compound.
Compound 3:
Properties
CAS No. |
2102194-04-5 |
|---|---|
Molecular Formula |
C25H25N5O |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(2-methyl-3-oxo-1H-isoindol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C25H25N5O/c1-25(9-3-4-10-25)16-30-15-19(13-27-30)21-8-7-20(12-26)28-23(21)17-5-6-18-14-29(2)24(31)22(18)11-17/h5-8,11,13,15H,3-4,9-10,14,16H2,1-2H3 |
InChI Key |
PREPVVXBTJBVOZ-UHFFFAOYSA-N |
SMILES |
N#CC1=NC(C2=CC3=C(CN(C)C3=O)C=C2)=C(C4=CN(CC5(C)CCCC5)N=C4)C=C1 |
Canonical SMILES |
CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)C)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-6884; MK6884; MK 6884 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


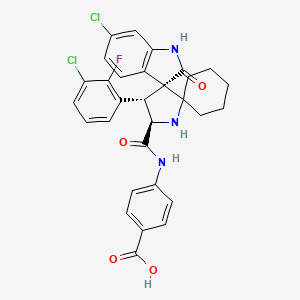
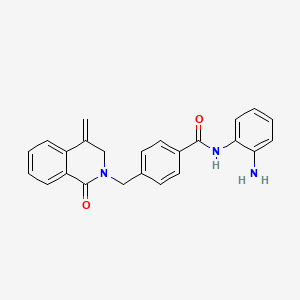
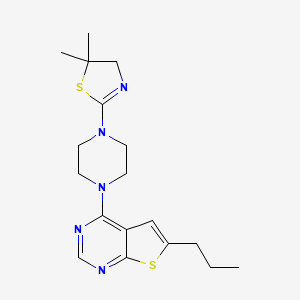
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)
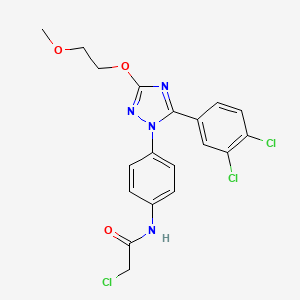
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)


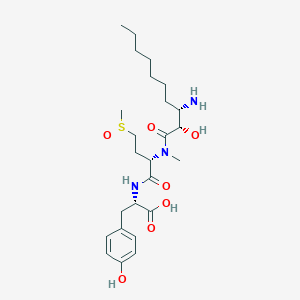
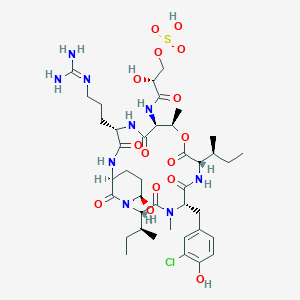
![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)
